3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O3S and its molecular weight is 375.83. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on structurally related compounds often focuses on synthetic methodologies, aiming to enhance the efficiency and selectivity of chemical reactions. For example, the synthesis of 3-methylisoxazole-5-carboxamides and their derivatives highlights innovative one-pot synthesis techniques, which might be relevant for synthesizing variants of the specified compound (Martins et al., 2002). Such methodologies could be instrumental in creating derivatives with improved pharmacological profiles or for specific research applications.
Computational Design and Structure-Activity Relationship
The rational design and computational analysis play a crucial role in understanding the structure-activity relationships of compounds. Singh et al. (2009) demonstrated this through the synthesis of novel compounds and subsequent computational predictions to identify their properties and effects on biological systems (Singh et al., 2009). Applying similar computational models to the compound could predict its biological interactions and potential applications in drug development.
Corrosion Inhibition
Quinoxaline derivatives have been studied for their corrosion inhibition properties for mild steel in acidic media (Saraswat & Yadav, 2020). The structural similarities suggest that investigating the corrosion inhibition capabilities of the specified compound could be a valuable area of research, potentially leading to applications in materials science and engineering.
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer properties of pyrazole derivatives are of significant interest. For instance, Palkar et al. (2017) explored the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as antibacterial agents (Palkar et al., 2017). This suggests that similar research approaches could be used to evaluate the biological activities of the specified compound, potentially leading to the development of new therapeutic agents.
Mechanism of Action
Target of action
Thiazoles, which this compound contains, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of action
The mode of action of this compound would depend on its specific targets. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Thiazoles have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it has antitumor activity, it might induce apoptosis (cell death) in tumor cells .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9-14(15(21-24-9)10-4-2-3-5-11(10)18)16(22)20-17-19-12-6-7-23-8-13(12)25-17/h2-5H,6-8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTMKQHLOKNGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)COCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.